molecular formula C4HClO3 B048873 Chloromaleic anhydride CAS No. 96-02-6

Chloromaleic anhydride

Cat. No. B048873
CAS RN: 96-02-6
M. Wt: 132.5 g/mol
InChI Key: CXJAFLQWMOMYOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloromaleic anhydride involves its copolymerization with other compounds, such as divinyl ether, resulting in soluble copolymers of 1:1 composition devoid of residual unsaturation. The formation of these copolymers suggests a bicyclic structure where the polymer backbone is constituted only by divinyl ether units, indicating a controlled synthesis process facilitating specific chemical properties (Guilbault & Butler, 1971).

Molecular Structure Analysis

Investigations using electron diffraction have revealed that chloromaleic anhydride molecules are planar, with significant molecular dimensions such as bond lengths and angles suggesting a stable structure under gaseous conditions. This planarity and the reported bond lengths contribute to the compound's reactivity and interactions with other molecules (Hagen & Hedberg, 1978).

Chemical Reactions and Properties

Chloromaleic anhydride undergoes spontaneous copolymerization with styrene, revealing higher reactivity compared to maleic anhydride. The copolymerization process, strongly accelerated by UV-irradiation, indicates the compound's potential for creating polymers with specific properties under controlled conditions (Nagai, Akiyama, & Kuramoto, 1985).

Physical Properties Analysis

The crystal structure of dichloromaleic anhydride, a closely related compound, shows non-crystallographic symmetry with chlorine substituents deviating from the ring plane. This structural insight helps understand the physical stability and reactivity of chloromaleic anhydride derivatives under various conditions (Blake, Griffiths, Howdle, & Wilson, 2000).

Chemical Properties Analysis

The reactivity of chloromaleic anhydride with other compounds, such as amines and nucleophiles, leads to the formation of carboxylic acid derivatives through anhydride opening. This reactivity profile underscores the compound's versatility in chemical syntheses, including pharmaceutical and agrochemical applications (Abuelizz et al., 2022).

Scientific Research Applications

  • Thermosetting Polymers : Dehydrochlorination of copoly(styrene/2-chloromaleic anhydride) results in a polymer similar to maleic anhydride, which is suitable for use in thermosetting polymers (Ogawa, Taguchi, & Sato, 1993).

  • Charge-Transfer Complex Formation : The copolymer of chloromaleic anhydride with allylcyclohexane can be dehydrochlorinated to produce a double bond, affecting the formation constant of the charge-transfer complex with acetone (Ogawa, Taguchi, & Sato, 1993).

  • Soluble Copolymers : Copolymerization of chloromaleic anhydride with divinyl ether forms soluble copolymers with a bicyclic structure, resulting in vic-diol copolymers without residual unsaturation (Guilbault & Butler, 1971).

  • Selective Oxidation : A catalyst effectively oxidizes chlorinated dienes to chlorinated anhydrides with high selectivities, producing minor byproducts like CO, CO2, HCl, and dechlorinated maleic anhydrides (Hönicke & Griesbaum, 1982).

  • Analgesic Activity : The formation of two isomeric 1-phenyl-3-hydroxy-chloro-pyridazones has been demonstrated, along with their potential analgesic activity (Meier, Ringier, & Druey, 1954).

  • Spontaneous Copolymerization : Spontaneous copolymerization of styrene with chloromaleic anhydride in 1,4-dioxane occurs at a higher rate than with maleic anhydride (Nagai, Akiyama, & Kuramoto, 1985).

  • Modified Phosphoanhydrides Synthesis : The study by Hofer et al. enables the convenient and scalable synthesis of modified phosphoanhydrides, which could benefit phosphoproteomics applications (Hofer et al., 2015).

  • Molecular Structure Analysis : The molecular structure of dichloromaleic anhydride has been investigated, revealing planarity with small deviations due to torsion around carbon-carbon single bonds (Hagen & Hedberg, 1978).

  • Derivatization Strategy : A novel derivatization strategy for profiling phosphate ester/anhydride metabolic networks has been developed, with applications in glioma rat models (Sheng et al., 2021).

properties

IUPAC Name

3-chlorofuran-2,5-dione
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InChI

InChI=1S/C4HClO3/c5-2-1-3(6)8-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CXJAFLQWMOMYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C(=O)OC1=O)Cl
Source PubChem
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Molecular Formula

C4HClO3
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DSSTOX Substance ID

DTXSID9059127
Record name 2,5-Furandione, 3-chloro-
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Molecular Weight

132.50 g/mol
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Physical Description

Yellow liquid; mp = 10-15 deg C; [Hawley] White solid; [MSDSonline]
Record name Chloromaleic anhydride
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Product Name

Chloromaleic anhydride

CAS RN

96-02-6
Record name 3-Chloro-2,5-furandione
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Synthesis routes and methods

Procedure details

In like manner a thickened, moldable intermediate is produced when appropriate amounts, as described herein, of 5-chloro-1-hexene, methylmaleic anhydride, a 1,2-epoxy octadecane, a 4:1 styrene-maleic anhydride copolymer and pyridine are heated to about 45° C. in the presence of t-butyl peroxypivalate. Also a thickened, moldable intermediate is produced when appropriate amounts of 1-octadecene, styrene, chloromaleic anhydride, 2,3 -epoxy-2-phenylhexane, a 1-hexene-maleic anhydride copolymer and N-methylpiperazine are heated to about 45° C. in the presence of 2-t-butylazo-2-cyano-4-methoxy-4-methylpentane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloromaleic anhydride
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Chloromaleic anhydride
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Chloromaleic anhydride
Reactant of Route 4
Chloromaleic anhydride
Reactant of Route 5
Chloromaleic anhydride
Reactant of Route 6
Chloromaleic anhydride

Citations

For This Compound
353
Citations
GG Ecke, LR Buzbee, AJ Kolka - Journal of the American …, 1956 - ACS Publications
… chloromaleic anhydride by the reaction of benzene, chlorine and chloromaleic anhydride. The study of other halogenation reagents in the reaction revealed thatsulfuryl chloride gave …
Number of citations: 16 pubs.acs.org
N OGAWA, H TAGUCHI, T SATO - Chemical and pharmaceutical …, 1993 - jstage.jst.go.jp
The interaction of at-chloromaleic anhydride (ClMAn) and allylcyclohexane (ACH) was studied. These monomers were found to make a charge—transfer (CT) complex at a 1: 1 ratio. …
Number of citations: 1 www.jstage.jst.go.jp
LJ Guilbault, GB Butler - Journal of Macromolecular Science …, 1971 - Taylor & Francis
… In an extension of these studies, we have investigated the copolymerization of chloromaleic anhydride (CMA) with DVE. Initially assuming that this system would copolymerize like the …
Number of citations: 10 www.tandfonline.com
J Wolinsky, RB Login - The Journal of Organic Chemistry, 1970 - ACS Publications
… acetoxy-1, 3-dienes, generated in situ from, ß-unsaturated aldehydes and ketones, undergo the Diels-Alder reaction with dimethyl acetylenedicarboxylate or chloromaleic anhydride to …
Number of citations: 33 pubs.acs.org
GB Vermont, PX Riccobono, J Blake - Journal of the American …, 1965 - ACS Publications
… l,2-dihydroxy-3,4-dimethoxybenzene and chloromaleic anhydride in an … ,2,4-trichlorobenzene) to yield benzene, dichloromaleic anhydride, and chlorophenylmaleic anhydride. The latter …
Number of citations: 14 pubs.acs.org
K Nagai, K Akiyama, N Kuramoto - … Chemistry and Physics, 1985 - Wiley Online Library
The radical‐initiated copolymerization of styrene (ST) with α‐chloromaleic anhydride (CMA) in 1,4‐dioxane was investigated. The formation of a 1:1 charge transfer (CT) complex …
Number of citations: 13 onlinelibrary.wiley.com
WG Bickford, JS HOFFMANN… - The Journal of …, 1957 - ACS Publications
… The reactions of chloromaleic anhydride and maleic anhydride with the eleostearic acids conformed to second order kinetics, but those ofmethylmaleic anhydride particularly with -…
Number of citations: 11 pubs.acs.org
MJS Dewar, EAC Lucken - Journal of the Chemical Society (Resumed …, 1959 - pubs.rsc.org
… a chloromaleic anhydride should be 2.3 + 1.8 = 4.1 Mc./sec. greater than that for the corresponding chloroethylene. The predicted frequencies for mono- and dichloromaleic anhydride …
Number of citations: 28 pubs.rsc.org
AD Efendiyev, TN Shakhtakhtinskii… - Petroleum Chemistry …, 1981 - Elsevier
… A study was made using a laboratory continuous device of oxidation of chloroprene to chloromaleic anhydride (chloromaleic acid) in a fluidized layer of a vanadium-phosphorus catalyst…
Number of citations: 3 www.sciencedirect.com
K Inoue, H Kaku, H Hayashi… - Journal of Polymer …, 1989 - Wiley Online Library
The copolymerization of 4‐hydroxy‐4′‐vinylbiphenyl (HVB) with α‐chloromaleic anhydride (CMAn) was investigated in THF, 1,4‐dioxane, and acetonitrile. The formation of the 1:1 …
Number of citations: 1 onlinelibrary.wiley.com

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